(S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
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Overview
Description
“(S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be planned on the basis of two synthetic strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Scientific Research Applications
Chemical and Structural Analysis of Carbamates
Carbamates, including structures related to (S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, are widely studied for their diverse biological activities and applications in pharmaceutical and agricultural sectors. The structural features of carbamates, such as the pyrrolidine ring present in the compound of interest, contribute significantly to their bioactivity. The pyrrolidine ring, a five-membered nitrogen heterocycle, is crucial for medicinal chemists in designing compounds for treating human diseases due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. This has led to the development of bioactive molecules with selective targets characterized by the pyrrolidine ring and its derivatives (Li Petri et al., 2021).
Environmental and Toxicological Studies
In the context of environmental science and toxicology, carbamates such as ethyl carbamate (urethane) and its derivatives are examined for their potential health risks. These compounds have been classified as probably carcinogenic to humans by the World Health Organization's International Agency for Research on Cancer (IARC). Research into their formation mechanisms, particularly in food and beverages, is essential for understanding their impact on human health and developing methods to mitigate their presence in consumables (Weber & Sharypov, 2009).
Mechanism of Action
The mechanism of action of pyrrolidine compounds is often related to their ability to interact with various biological targets . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-20(22-12-14-6-5-11-21-14)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,14,19,21H,5-6,11-13H2,(H,22,23);1H/t14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOBWBFDVGTBKK-UQKRIMTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661485 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl {[(2S)-pyrrolidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217813-15-4 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl {[(2S)-pyrrolidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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